molecular formula C20H18N4O4S B2866585 methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 921909-94-6

methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2866585
CAS No.: 921909-94-6
M. Wt: 410.45
InChI Key: KEWURYLPASTYBH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thiophene ring, and a furan ring . These types of compounds are often synthesized for their potential therapeutic properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl, thiophene, and furan rings would contribute to the rigidity of the molecule, potentially influencing its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and influence its solubility .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including structures related to the compound , have been synthesized for their potential as antimicrobial and anticancer agents. These compounds have shown significant activity in vitro, with some exhibiting higher anticancer activity than the reference drug doxorubicin, indicating their promise in therapeutic applications (Hafez, Al-Hussain, & El-Gazzar, 2016).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, structurally related to the compound of interest, have been evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. These studies have identified compounds with significant activity, suggesting potential applications in the treatment of pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

Chemical Transformations and Synthetic Applications

Research has explored the chemical transformations of related compounds, contributing to the broader understanding of synthetic strategies in organic chemistry. These transformations include ester migration and phenyl migration in rearrangements, providing insights into the reactivity and potential synthetic utility of these molecules (Abbott, Acheson, Flowerday, & Brown, 1974).

Antileukemic Activity

Certain derivatives have been synthesized and evaluated for their antileukemic activity, demonstrating promising results against leukemia L1210 in vivo. This highlights the potential of these compounds in the development of new antileukemic therapies (Ladurée et al., 1989).

Antiprotozoal Agents

Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound , have been synthesized and evaluated for their antiprotozoal properties. These studies have identified compounds with strong DNA affinities and excellent in vitro and in vivo activities against protozoal pathogens, suggesting potential applications in the treatment of protozoal infections (Ismail et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Future research could involve further exploration of the therapeutic potential of this compound, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

methyl 5-[[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-11-5-4-6-15(12(11)2)24-17-14(9-21-24)18(25)23-20(22-17)29-10-13-7-8-16(28-13)19(26)27-3/h4-9H,10H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWURYLPASTYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(O4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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